(8r,9s,10r,13s,14s,17r)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(4'h,6h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-3-oxo-17alpha-pregna-1,4-diene-21-carboxylic acid, gamma-lactone is a steroid lactone.
Scientific Research Applications
Structural Analysis and Derivatives
Androsterone Derivatives as Inhibitors of Androgen Biosynthesis : A study analyzed two androsterone derivatives, one of which possesses a typical steroid shape with variations in their E-ring conformation. These variations rationalize the biological results obtained with such androsterone derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Cardiac Aglycone from Periploca sepium Bunge : Another research isolated 17βH-Periplogenin from the root bark of Periploca sepium Bunge. This study highlights the compound's crystal structure, demonstrating various ring conformations and intermolecular interactions (Zhang, Bao, Wu, Yu, & Li, 2012).
Synthesis and Characterization of Steroid Derivatives : Research on 5,22-Stigmastadien-3β-yl p-toluenesulfonate details the synthesis and characterization of steroid derivatives, emphasizing the significance of the orientation of peripheral groups in molecular structure (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Crystal Structure and Molecular Interactions
Crystal Structure of Steroidal Systems : A study on the crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate reveals insights into the steroidal systems' ring conformations and intermolecular interactions, crucial for understanding the molecular mechanics of such compounds (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Analysis of Spirocyclic and Heterocyclic Derivatives : Research into the synthesis of novel spirocyclic and heterocyclic compounds involving derivatives such as the synthesis of spiro[estr-4-ene-17β,2′(5′H)-furan]-3,5′-dione provides insights into the methodologies and applications in creating complex molecular structures (Geisler, Cleve, & Harré, 2000).
Properties
CAS No. |
3811-03-8 |
---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h5,9,13,16-18H,3-4,6-8,10-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
InChI Key |
XFDFDWJXWMKQGW-WNHSNXHDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCC(=O)O4)CCC5=CC(=O)C=C[C@]35C |
SMILES |
CC12CCC3C(C1CCC24CCC(=O)O4)CCC5=CC(=O)C=CC35C |
Canonical SMILES |
CC12CCC3C(C1CCC24CCC(=O)O4)CCC5=CC(=O)C=CC35C |
3811-03-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.